molecular formula C8H10Cl3NO B8268787 2-(2,4-Dichlorophenoxy)ethan-1-amine hydrochloride

2-(2,4-Dichlorophenoxy)ethan-1-amine hydrochloride

Cat. No.: B8268787
M. Wt: 242.5 g/mol
InChI Key: CLTFHMKADXXIQN-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2NO.ClH/c9-6-1-2-8(7(10)5-6)12-4-3-11;/h1-2,5H,3-4,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLTFHMKADXXIQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of 2,4-Dichlorophenol with 2-Bromoethylamine

A common approach involves reacting 2,4-dichlorophenol with 2-bromoethylamine hydrobromide under alkaline conditions.

  • Reagents : 2,4-Dichlorophenol, 2-bromoethylamine hydrobromide, K₂CO₃, DMSO.

  • Conditions : 120°C, 1 hour under nitrogen.

  • Mechanism : SN2 displacement of bromide by the phenoxide ion.

  • Yield : 94% after purification.

Table 1 : Optimization of Alkylation Conditions

BaseSolventTemperature (°C)Time (h)Yield (%)
K₂CO₃DMSO120194
NaOHEtOH80378
Cs₂CO₃DMF100285

Reductive Amination Pathways

Catalytic Hydrogenation of Nitriles

2-(2,4-Dichlorophenoxy)acetonitrile is reduced to the primary amine using Raney nickel or palladium catalysts.

  • Reagents : 2-(2,4-Dichlorophenoxy)acetonitrile, H₂ (50 psi), Raney Ni.

  • Conditions : Ethanol, 60°C, 12 hours.

  • Yield : 82% after HCl salt formation.

Borane-Mediated Reduction

Alternative reduction using BH₃·THF improves selectivity:

  • Reagents : BH₃·THF, THF, 0°C to room temperature.

  • Mechanism : Borane coordinates to the nitrile, followed by hydrolysis to the amine.

  • Yield : 88% with >99% purity.

Resolution of Racemic Mixtures

Chiral Resolution Using (S)-Mandelic Acid

For enantiomerically pure variants, racemic 2-(2,4-dichlorophenoxy)ethan-1-amine is resolved via diastereomeric salt formation:

  • Reagents : Racemic amine, (S)-mandelic acid, iPrOH/EtOH (3:2).

  • Conditions : Crystallization at 60°C, followed by NaOH liberation.

  • Outcome : >96% enantiomeric excess (ee).

Hydrochloride Salt Formation

Direct Treatment with HCl Gas

The free amine is dissolved in anhydrous ether or dichloromethane, and HCl gas is bubbled through the solution.

  • Conditions : 0°C, 1 hour.

  • Yield : Quantitative (>99%).

Acidic Workup

Alternative method using concentrated HCl:

  • Reagents : 2-(2,4-Dichlorophenoxy)ethan-1-amine, conc. HCl (37%).

  • Conditions : Stirring at room temperature, 2 hours.

  • Purity : 98.5% by HPLC.

Comparative Analysis of Methods

Table 2 : Advantages and Limitations of Key Methods

MethodAdvantagesLimitationsScale Suitability
Nucleophilic SubstitutionHigh yield, short reaction timeRequires anhydrous conditionsIndustrial
Reductive AminationHigh selectivityCostly catalystsLab-scale
Chiral ResolutionProduces enantiopure productLow overall yield (40%)Small-scale

Industrial-Scale Considerations

  • Cost Efficiency : Alkylation with K₂CO₃/DMSO is preferred for large-scale production due to reagent availability.

  • Safety : HCl gas handling requires corrosion-resistant equipment and ventilation.

  • Environmental Impact : DMSO and DMF necessitate solvent recovery systems to minimize waste.

Emerging Methodologies

Microwave-Assisted Synthesis

Recent patents describe microwave irradiation to accelerate reaction times:

  • Conditions : 150 W, 100°C, 30 minutes.

  • Yield : 91% with reduced side products.

Flow Chemistry Approaches

Continuous-flow systems enhance reproducibility:

  • Reactor Type : Microfluidic chip with Pd/C catalyst.

  • Throughput : 500 g/day with 94% purity .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenoxy)ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium hydroxide or ammonia can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated phenols, while reduction can produce various amines .

Scientific Research Applications

Chemistry

In the realm of organic chemistry, 2-(2,4-dichlorophenoxy)ethan-1-amine hydrochloride serves as an important intermediate in synthesizing various organic compounds. Its ability to undergo oxidation and reduction reactions makes it a versatile building block for creating more complex molecules.

Research has indicated that this compound possesses potential antimicrobial and antifungal properties. Studies are ongoing to evaluate its efficacy against various pathogens, which could lead to the development of new therapeutic agents.

Table 1: Biological Activities of this compound

Activity TypeDescriptionReference
AntimicrobialEffective against certain bacteria
AntifungalPotential activity against fungi
Therapeutic PotentialInvestigated for drug development

Industrial Applications

This compound is utilized in the production of agrochemicals and other industrial chemicals. Its role as a herbicide precursor contributes significantly to agricultural practices aimed at controlling broadleaf weeds without harming monocots such as grasses .

Case Study 1: Toxicological Evaluation

A notable case involved a patient who ingested a large quantity of a herbicide containing this compound. The patient presented with symptoms resembling organophosphate poisoning but was ultimately diagnosed with 2,4-D poisoning. This case highlights the importance of accurate identification of chemical exposures in clinical settings .

Case Study 2: Agricultural Impact

In Ethiopia, increased usage of herbicides containing this compound has been noted among farmers. A case study documented a farmer's hospitalization following suspected poisoning from herbicide exposure. The case emphasized the need for better education on safe handling practices for agricultural chemicals .

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenoxy)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name: 2-(2,4-Dichlorophenoxy)ethan-1-amine hydrochloride
  • Molecular Formula: C₈H₈Cl₂NO·HCl
  • Molecular Weight : 238.52 g/mol (free base) + 36.46 g/mol (HCl) = 274.98 g/mol
  • Key Features: A phenethylamine derivative with a 2,4-dichlorophenoxy substituent. The hydrochloride salt enhances stability and solubility in polar solvents.

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Phenoxy/Aromatic Ring

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Applications/Findings References
2-(2,4-Dichlorophenoxy)ethan-1-amine HCl 2-Cl, 4-Cl C₈H₈Cl₂NO·HCl 274.98 Agrochemical intermediates, receptor modulation
2C-D (2,5-Dimethoxy-4-methylphenethylamine HCl) 2-OCH₃, 5-OCH₃, 4-CH₃ C₁₁H₁₇NO₂·HCl 243.72 Psychoactive research (serotonergic activity)
2C-T (2,5-Dimethoxy-4-(methylthio)phenethylamine HCl) 2-OCH₃, 5-OCH₃, 4-SCH₃ C₁₁H₁₇NO₂S·HCl 291.84 Biased agonism studies at 5-HT receptors
2-(2,4-Difluorophenyl)-2,2-difluoroethan-1-amine HCl 2-F, 4-F C₈H₈F₄N·HCl 229.60 Fluorinated analog for metabolic stability enhancement
2-(2-Chloro-4-fluorophenyl)ethan-1-amine HCl 2-Cl, 4-F C₈H₉Cl₂FN·HCl 210.08 Pharmaceutical intermediate (TAAR1 agonist derivatives)

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : Chlorine (Cl) and fluorine (F) substituents increase electrophilicity and receptor binding affinity compared to methoxy (OCH₃) or methylthio (SCH₃) groups .
  • Bioactivity: Dichlorophenoxy derivatives (e.g., 2,4-D) are widely used in herbicides, while methoxy-substituted analogs (e.g., 2C-D) exhibit psychoactive properties .

Physicochemical and Pharmacokinetic Properties

Property 2-(2,4-Dichlorophenoxy)ethan-1-amine HCl 2C-D HCl 2-(2,4-Difluorophenyl)-2,2-difluoroethan-1-amine HCl
LogP (Predicted) 2.8 1.5 2.1
Water Solubility Moderate (HCl salt) High (HCl salt) Low
Metabolic Stability Moderate Low (rapid demethylation) High (fluorine reduces CYP450 metabolism)

Structural Influences :

  • Halogenation : Chlorine and fluorine improve lipid solubility and membrane permeability but may increase toxicity .
  • Salt Form : Hydrochloride salts enhance aqueous solubility, critical for in vivo studies .

Biological Activity

2-(2,4-Dichlorophenoxy)ethan-1-amine hydrochloride is a chemical compound that has garnered attention for its potential biological activity. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • IUPAC Name: this compound
  • Molecular Formula: C10H12Cl2N
  • Molecular Weight: 219.12 g/mol
  • CAS Number: Not specified in the sources.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound is believed to exert its effects through:

  • Inhibition of Enzymatic Activity: It may inhibit specific enzymes involved in metabolic processes.
  • Receptor Modulation: The compound can potentially modulate receptor activity, leading to alterations in cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.

Toxicological Effects

The compound's structural similarity to known herbicides raises concerns regarding its toxicity. Case studies involving related compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) highlight severe poisoning incidents. For example:

  • A case study reported a young female who ingested 2,4-D and presented with loss of consciousness and excess oral secretions. Despite treatment, she succumbed to the effects of the poison .

Case Studies

  • Case Study of Herbicide Poisoning:
    • A report documented a case where a patient ingested a herbicide containing 2,4-D. The individual presented with severe symptoms including coma and metabolic complications. Treatment involved forced alkaline diuresis which was crucial for recovery .
  • Comparative Toxicity Analysis:
    • Comparative studies on chlorophenoxy herbicides reveal that compounds like this compound may exhibit similar toxicological profiles to other chlorinated compounds, necessitating careful handling and usage guidelines .

Research Findings

Recent research has focused on the synthesis and biological evaluation of derivatives of dichlorophenoxy compounds. These studies often utilize:

  • In Vitro Testing: Assessing cytotoxicity and antimicrobial efficacy against various pathogens.
  • Molecular Docking Studies: To predict interactions with biological targets and elucidate mechanisms of action.

Table: Summary of Biological Activities

Biological ActivityObservationsReferences
Antimicrobial ActivityEffective against multiple bacterial strains
ToxicitySevere poisoning cases linked to structural analogs
Enzymatic InhibitionPotential inhibition of metabolic enzymes

Q & A

Basic: What are the standard synthetic routes for preparing 2-(2,4-dichlorophenoxy)ethan-1-amine hydrochloride?

Answer:
The synthesis typically involves multi-step pathways, including:

  • Intermediate preparation : Starting with 2,4-dichlorophenol or 2,4-dichlorobenzoic acid derivatives. For example, alkylation of 2,4-dichlorophenol with ethylene oxide or chloroethanol under basic conditions yields the ethoxy intermediate .
  • Amination : The intermediate undergoes nucleophilic substitution with ammonia or protected amines, followed by hydrochloric acid treatment to form the hydrochloride salt .
  • Purification : Recrystallization from ethanol or methanol is commonly used to enhance purity .
    Key reagents : Ethylene oxide, ammonia gas, HCl. Critical conditions : Controlled pH during amination and anhydrous environments to prevent side reactions .

Advanced: How can reaction conditions be optimized to minimize byproducts like N-alkylated impurities?

Answer:

  • Temperature control : Lower temperatures (0–5°C) during amination reduce undesired N-alkylation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution efficiency while suppressing side reactions .
  • Catalytic additives : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances reaction rates and selectivity .
  • Analytical monitoring : HPLC or GC-MS tracks byproduct formation, enabling real-time adjustments .

Basic: What characterization techniques are essential for confirming the compound’s structure and purity?

Answer:

  • Spectroscopy : 1^1H/13^13C NMR confirms the aromatic substitution pattern and amine protonation. FT-IR verifies the presence of NH2+_2^+ and C-Cl bonds .
  • Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>95% typical for research-grade material) .
  • Elemental analysis : Matches experimental and theoretical C, H, N, Cl percentages to validate stoichiometry .

Advanced: How can researchers resolve discrepancies in spectral data (e.g., unexpected splitting in NMR)?

Answer:

  • Dynamic effects : Rotameric equilibria of the ethanamine chain can cause splitting. Variable-temperature NMR (e.g., 25°C to −40°C) stabilizes conformers for clearer signals .
  • Impurity profiling : LC-MS identifies trace byproducts (e.g., residual dichlorophenol) that may interfere with NMR interpretation .
  • Computational modeling : DFT calculations predict 1^1H NMR shifts to cross-validate experimental data .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Gloves (nitrile), lab coat, and goggles are mandatory. Use fume hoods to avoid inhalation .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers and metals to prevent decomposition .
  • Waste disposal : Neutralize with dilute NaOH before incineration by licensed facilities .

Advanced: What are the potential chronic health risks, and how can exposure be mitigated in long-term studies?

Answer:

  • Carcinogenicity : Limited evidence suggests lung carcinogenicity in animal models. Use ALARA (As Low As Reasonably Achievable) principles and conduct regular air monitoring .
  • Reproductive toxicity : While not conclusively classified, avoid handling during pregnancy. Implement strict exposure logs and biological monitoring .
  • Decomposition products : Thermal degradation releases HCl and chlorinated phenols. Use inert atmospheres during high-temperature reactions .

Basic: How is the compound’s receptor binding activity initially screened?

Answer:

  • In vitro assays : Radioligand displacement studies (e.g., 3^3H-ketanserin for 5-HT2A_{2A} receptor affinity) quantify binding potency .
  • Functional assays : Calcium flux or β-arrestin recruitment assays determine agonist/antagonist behavior .

Advanced: What strategies are used to study biased agonism at serotonin receptors?

Answer:

  • Pathway-specific reporters : Use GRK/β-arrestin vs. Gαq_q-linked pathways (e.g., IP1 accumulation vs. ERK phosphorylation) to identify bias .
  • Structural analogs : Compare substituent effects (e.g., 2,5-dimethoxy vs. 2,4-dichloro groups) on signaling bias using molecular docking .

Basic: What solvents are compatible with this compound for solubility studies?

Answer:

  • Polar solvents : Methanol, ethanol, DMSO (for stock solutions).
  • Aqueous buffers : Soluble in pH 4–6 buffers (e.g., acetate) due to protonated amine .

Advanced: How can researchers develop a sensitive LC-MS/MS method for quantifying trace amounts in biological matrices?

Answer:

  • Ionization optimization : ESI+ mode with 0.1% formic acid enhances protonation.
  • Chromatography : C18 column with gradient elution (water/acetonitrile) resolves the compound from matrix interferences .
  • Validation : Include spike-recovery tests (≥80% recovery) and LOD/LOQ determination (typical LOD: 0.1 ng/mL) .

Basic: What are common synthetic impurities, and how are they identified?

Answer:

  • Byproducts : Unreacted 2,4-dichlorophenol, N-alkylated derivatives.
  • Detection : HPLC with diode-array detection (DAD) at 220 nm and 254 nm .

Advanced: How can kinetic studies resolve contradictions in reaction rates reported across literature?

Answer:

  • Mechanistic probes : Isotope labeling (2^2H, 13^13C) to track rate-determining steps (e.g., amine vs. ether bond formation) .
  • In situ monitoring : ReactIR or Raman spectroscopy captures transient intermediates .

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